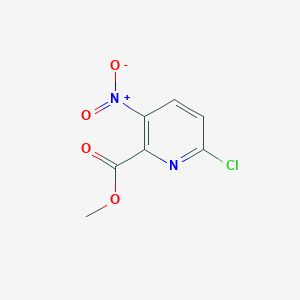

Methyl 6-chloro-3-nitropicolinate

Description

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in methyl 6-chloro-3-nitropicolinate is electron-deficient due to the electronegativity of the nitrogen atom and the presence of the electron-withdrawing nitro and methyl ester groups. This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, a key pathway for its functionalization. wikipedia.orgbyjus.com

The chlorine atom at the 6-position of this compound serves as a leaving group in SNAr reactions. Its reactivity is significantly enhanced by the presence of the nitro group. While direct studies on this compound are not extensively documented in readily available literature, the reactivity can be inferred from related systems.

For instance, in 2,6-dichloro-3-nitropyridine, nucleophilic attack by amines, such as isopropylamine, preferentially occurs at the 2-position, which is ortho to the activating nitro group. This suggests that the chlorine atom at the 6-position of this compound, being para to the nitro group, is also activated towards nucleophilic displacement by amines.

The reactivity with thiol nucleophiles has been demonstrated in similar chloronitropyridine systems. Studies on the reactions of 2-chloro-3-nitropyridine (B167233) and 2-chloro-5-nitropyridine (B43025) with arenethiolates have shown that arylthio-dechlorination occurs to yield the corresponding 2-arylthio-nitropyridines. rsc.org This indicates that thiols are effective nucleophiles for displacing the chloro group in such activated pyridine rings. It is important to note that in these studies, the para-isomer (2-chloro-5-nitropyridine) was found to react faster than the ortho-isomer (2-chloro-3-nitropyridine). rsc.org Given that the chloro group in this compound is para to the nitro group, it is expected to exhibit significant reactivity towards thiols.

The general reactivity trend for nucleophilic aromatic substitution on heteroaryl halides with thiols proceeds smoothly for electron-deficient heteroarenes. nih.gov The presence of the nitro and methyl ester groups in this compound strongly suggests that it will readily react with a variety of amine and thiol nucleophiles.

Table 1: Reactivity of Chloro-Nitropyridine Analogs with Nucleophiles

| Substrate | Nucleophile | Product Type | Observations |

| 2,6-dichloro-3-nitropyridine | Isopropylamine | 2-amino-6-chloro-3-nitropyridine | Substitution occurs preferentially at the position ortho to the nitro group. |

| 2-chloro-3-nitropyridine | Arenethiolates | 2-arylthio-3-nitropyridine | Arylthio-dechlorination is successful. |

| 2-chloro-5-nitropyridine | Arenethiolates | 2-arylthio-5-nitropyridine | Reacts faster than the ortho-isomer, highlighting the influence of substituent position. |

The nitro group (NO₂) plays a crucial role as a strong electron-withdrawing group, which is essential for activating the pyridine ring towards nucleophilic attack. wikipedia.orgbyjus.com It deactivates the ring for electrophilic substitution but significantly accelerates SNAr reactions. This activation occurs through both inductive and resonance effects.

Inductively, the electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the pyridine ring, making the carbon atoms more electrophilic and thus more susceptible to attack by nucleophiles.

Through resonance, the nitro group can delocalize the negative charge of the intermediate formed during the SNAr reaction, known as the Meisenheimer complex. wikipedia.org This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. In the case of this compound, the nitro group is in the meta position relative to the chloro-substituted carbon. However, within the pyridine ring system, the combined electronic effects of the ring nitrogen and the nitro group still result in significant activation of the 6-position for nucleophilic attack.

The nucleophilic aromatic substitution on this compound is expected to proceed via the well-established SNAr mechanism, which is an addition-elimination pathway. wikipedia.orgbyjus.comdalalinstitute.com The reaction mechanism involves two main steps:

Addition of the Nucleophile: A nucleophile (e.g., an amine or a thiol) attacks the carbon atom bearing the chlorine atom. This initial attack is the rate-determining step and leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The aromaticity of the pyridine ring is temporarily broken in this step. The negative charge in this intermediate is delocalized over the pyridine ring and is significantly stabilized by the electron-withdrawing nitro group.

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the leaving group, which in this case is the chloride ion (Cl⁻). This step is typically fast.

Reduction of the Nitro Group

The nitro group of this compound can be reduced to an amino group (NH₂), a transformation that is fundamental in the synthesis of various heterocyclic compounds. The challenge in this reduction lies in achieving selectivity, particularly in the presence of other reducible functional groups like the chloro substituent.

Catalytic hydrogenation is a common and effective method for the reduction of nitro groups. masterorganicchemistry.com This process typically involves the use of a metal catalyst, such as palladium (Pd), platinum (Pt), or Raney nickel, in the presence of hydrogen gas. masterorganicchemistry.comosi.lv

For substrates containing both a nitro group and a halogen, achieving selective reduction of the nitro group without causing dehalogenation (removal of the halogen) can be challenging. However, specific catalytic systems have been developed to address this. For instance, the use of palladium on carbon (Pd/C) in combination with a hydrogen source like hydrazine (B178648) hydrate (B1144303) has been shown to be effective for the selective reduction of halogenated nitroarenes, including nitropyridines. d-nb.info This method often allows for the reduction of the nitro group while leaving the chloro substituent intact.

The selectivity of the hydrogenation can be influenced by the choice of catalyst, solvent, and reaction conditions such as temperature and pressure. For this compound, a carefully controlled catalytic hydrogenation would be expected to yield methyl 3-amino-6-chloropicolinate. It is also important to consider that the methyl ester group is generally stable under these hydrogenation conditions.

Metal hydrides are another class of reagents used for the reduction of nitro groups. However, powerful reducing agents like lithium aluminum hydride (LiAlH₄) are often too reactive and can lead to the reduction of other functional groups or even the formation of azo compounds from aromatic nitro compounds. masterorganicchemistry.com

Milder reducing agents are preferred for selective transformations. A notable example is the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal salt, such as iron(II) chloride (FeCl₂). This reagent system has been successfully employed for the selective reduction of the nitro group in ester-substituted nitroarenes, including pyridine systems, without affecting the ester functionality. d-nb.info This protocol has been shown to be practical and provides high yields of the corresponding anilines. d-nb.info Therefore, treating this compound with a NaBH₄-FeCl₂ system would be a promising approach to selectively obtain methyl 3-amino-6-chloropicolinate.

Controlling the reaction conditions, such as temperature and the stoichiometry of the reagents, is crucial for achieving the desired product selectivity and avoiding unwanted side reactions.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-chloro-3-nitropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c1-14-7(11)6-4(10(12)13)2-3-5(8)9-6/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOVFOKYYSZSGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes

Synthesis of Methyl 6-chloro-3-nitropicolinate and its Direct Analogues

The creation of this specific molecule relies on fundamental reactions tailored for the pyridine (B92270) ring system.

Esterification Reactions of Substituted Picolinic Acids

The initial step in one common synthetic pathway is the esterification of a picolinic acid derivative. For instance, 6-chloropicolinic acid can be converted to its corresponding methyl ester, Methyl 6-chloropicolinate. nih.govnih.govpharmaffiliates.com This reaction is typically an acid-catalyzed condensation with methanol (B129727). youtube.com The process involves the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. youtube.com This addition-elimination mechanism is a standard method for producing esters from carboxylic acids. youtube.com

Nitration Protocols for Pyridine Ring Systems

The introduction of a nitro group onto the pyridine ring is a critical step. This is an electrophilic aromatic substitution reaction. aiinmr.com A common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). aiinmr.com The electron-withdrawing nature of the ester and chloro groups on the pyridine ring directs the incoming nitro group to the 3-position. The carbonyl group deactivates the ring towards electrophilic substitution, but the 3-position is less deactivated than others, leading to regioselectivity. rsc.org

Halogenation Strategies for Pyridine Nuclei

Halogenation of the pyridine ring can be achieved through various methods. If starting with a non-halogenated precursor, reagents like chlorine in the presence of a catalyst such as iron or aluminum chloride can be used to introduce a chlorine atom. libretexts.org The position of halogenation is influenced by the existing substituents on the ring. libretexts.org In the context of synthesizing this compound, it is often more practical to start with a pre-halogenated precursor like 6-chloropicolinic acid. nih.govscirp.org

Comparison of Methyl Ester Synthesis with Ethyl Ester Analogues

The choice between producing a methyl ester or an ethyl ester can have significant implications for the synthesis process, particularly in terms of reaction conditions and large-scale production.

Methodological Variations and Yield Considerations

The synthesis of ethyl esters, such as Ethyl 6-chloro-3-nitropicolinate, follows a similar pathway to the methyl ester, with ethanol (B145695) being used in the esterification step instead of methanol. While the fundamental chemistry is the same, there can be differences in reaction kinetics and yields. For instance, in some transesterification reactions, methanol has shown higher reactivity and may require lower alcohol-to-oil ratios compared to ethanol. nih.govresearchgate.net However, satisfactory yields for both methyl and ethyl esters can often be achieved by optimizing reaction parameters. biodieseleducation.org Studies comparing methyl and ethyl esters in other contexts have shown that methyl esters can sometimes be produced with a higher degree of esterification. journeytoforever.org

Efficiency and Cost Advantages in Large-Scale Synthesis Research

In the context of large-scale synthesis, the choice between methanol and ethanol can be influenced by both economic and practical factors. Methanol is generally cheaper than ethanol, which can be a significant advantage in industrial production. researchgate.net Furthermore, methanol's lower boiling point and smaller molecular size can facilitate easier removal during the purification of the final product. researchgate.net From a reactivity standpoint, the methoxide (B1231860) ion is smaller and can more readily attack the carbonyl carbon, potentially leading to faster reaction times. researchgate.net While ethanol may offer some environmental and safety benefits, methanol often presents a better performance-to-cost ratio in large-scale applications. nih.gov

Interactive Data Table: Comparison of Methyl and Ethyl Esters

| Property | Methyl Ester | Ethyl Ester | Key Differences & Considerations |

| Alcohol Reactant | Methanol | Ethanol | Methanol is generally more reactive and cheaper. nih.govresearchgate.net |

| Molar Mass | Lower | Higher | Ethyl groups are larger and heavier than methyl groups. guidechem.com |

| Reactivity | Generally higher | Slightly lower | The smaller size of the methyl group can lead to faster reactions. researchgate.netguidechem.com |

| Yield | Can be higher | Can be comparable | Dependent on reaction conditions and substrate. biodieseleducation.orgjourneytoforever.org |

| Cost | Lower | Higher | Methanol is typically more cost-effective for large-scale synthesis. researchgate.net |

| Purification | Easier | More difficult | Methanol is easier to remove due to its lower boiling point. researchgate.net |

Optimization of Reaction Conditions and Process Scalability

The successful synthesis of this compound hinges on the precise control of the nitration of Methyl 6-chloropicolinate. The pyridine ring is inherently electron-deficient, and the presence of a chlorine atom and a methyl ester group, both of which are electron-withdrawing, further deactivates the ring towards electrophilic aromatic substitution. This makes the introduction of a nitro group a challenging yet crucial step.

Solvent Effects and Reaction Catalysis

The choice of solvent and catalyst is paramount in overcoming the low reactivity of the pyridine ring and directing the nitration to the desired 3-position.

Solvent Effects:

The nitration of deactivated aromatic systems is typically carried out in strong acid media, which also serve as the solvent. A mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) is the most common nitrating agent. youtube.comnjit.edu The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. aiinmr.com

For highly deactivated substrates, such as chlorinated pyridines, the use of fuming sulfuric acid (oleum) can significantly enhance the reaction rate and yield. google.comgoogle.com The oleum (B3057394) increases the concentration of the nitronium ion, thereby driving the reaction forward. The choice of solvent can also influence the solubility of the reactants and the stability of the nitronium ion. acs.org

Reaction Catalysis:

While the nitration of pyridines is often self-catalyzed by the strong acid medium, alternative catalytic systems have been explored for electron-deficient arenes. One such system involves the use of dinitrogen pentoxide (N₂O₅) in combination with a zirconium(IV) 2,4-pentanedionate catalyst in a non-acidic medium like dichloromethane. rsc.org This method has been shown to be effective for the nitration of electron-deficient compounds and could potentially be applied to the synthesis of this compound. rsc.org Copper-catalyzed nitration has also been reported for certain aniline (B41778) derivatives, suggesting the potential for metal-catalyzed approaches, though their applicability to this specific substrate would require further investigation. chemistryviews.orgacs.org

The following table summarizes the potential solvent and catalyst systems for the nitration of a 6-chloropicolinate precursor based on analogous reactions.

| Solvent System | Catalyst/Promoter | Substrate Analogue | Observed Outcome | Reference |

|---|---|---|---|---|

| Concentrated H₂SO₄ / HNO₃ | None (Acid Catalyzed) | Chlorinated Pyridine | Clean nitration at 110°C. | youtube.com |

| Oleum (10-65%) / HNO₃ | None (Enhanced Acid Catalysis) | 2,6-Dichloropyridine | Improved yield and reduced byproducts compared to standard mixed acid. | google.com |

| Dichloromethane | Zirconium(IV) 2,4-pentanedionate | o-Nitrotoluene (Electron-deficient arene) | Atom-efficient, non-acidic nitration. | rsc.org |

| Acetic Acid | Aqueous HNO₃ | 4-Fluoro-2-methoxyaniline | Predominantly kinetically controlled nitration. | acs.org |

Temperature and Pressure Regimes for Enhanced Selectivity

Temperature and pressure are critical parameters that must be carefully controlled to ensure the selective formation of the desired 3-nitro isomer and to minimize the formation of byproducts.

Temperature:

Nitration reactions are highly exothermic, and the heat generated can lead to side reactions, including over-nitration and oxidative degradation of substituents. njit.edu Therefore, the reaction temperature must be carefully controlled. For the nitration of deactivated pyridines, elevated temperatures are often necessary to achieve a reasonable reaction rate. youtube.com For instance, the nitration of a chlorinated pyridine has been successfully carried out at 110°C in a mixture of sulfuric and nitric acid. youtube.com However, it is crucial to find the optimal temperature that balances reaction rate and selectivity. Lowering the temperature can sometimes improve selectivity but may require longer reaction times.

The use of continuous flow reactors offers a significant advantage for process scalability by allowing for precise temperature control and efficient heat dissipation, which is particularly important for managing the exothermicity of nitration reactions. acs.org

Pressure:

While most nitration reactions are conducted at atmospheric pressure, the use of elevated pressure has been explored in some cases. For the synthesis of certain heterocyclic compounds, reactions can be carried out in an autoclave under pressure. However, for the nitration of a 6-chloropicolinate precursor, there is no clear evidence to suggest that high-pressure regimes would offer a significant advantage in terms of selectivity or yield. The primary focus for optimization remains on the chemical environment (solvent and catalyst) and temperature control.

The following table outlines the impact of temperature on nitration reactions of analogous compounds, providing a basis for optimizing the synthesis of this compound.

| Substrate Analogue | Nitrating Agent | Temperature (°C) | Key Finding | Reference |

|---|---|---|---|---|

| Chlorinated Pyridine | H₂SO₄ / HNO₃ | 110 | Successful nitration achieved at elevated temperature. | youtube.com |

| 2,6-Dichloropyridine | Oleum / HNO₃ | 70-130 | Effective nitration range with oleum. | google.com |

| 4-Fluoro-2-methoxyaniline | Aqueous HNO₃ / Acetic Acid | 80 | Microwave-assisted heating in a batch reactor. | acs.org |

| 2-Amino-5-chloropyridine | H₂SO₄ / HNO₃ | Low temperature recommended | Higher temperatures can lead to impurities and reduced yield. | njit.edu |

Chemical Reactivity and Mechanistic Investigations

Hydrolysis of the Ester Moiety

The ester group in Methyl 6-chloro-3-nitropicolinate is susceptible to hydrolysis under both acidic and basic conditions, leading to the corresponding carboxylic acid, 6-chloro-3-nitropicolinic acid.

Acid-Catalyzed Hydrolysis Mechanisms

Base-Mediated Saponification Processes

Under basic conditions, the hydrolysis of this compound occurs through saponification. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This is followed by the elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid to yield the carboxylate salt. The reaction is essentially irreversible due to the final acid-base step. Subsequent acidification of the reaction mixture is required to isolate the free carboxylic acid.

| Reaction | Reagents | Products |

| Acid-Catalyzed Hydrolysis | This compound, H₂O, Acid catalyst (e.g., H₂SO₄) | 6-chloro-3-nitropicolinic acid, Methanol (B129727) |

| Base-Mediated Saponification | This compound, Base (e.g., NaOH) | Sodium 6-chloro-3-nitropicolinate, Methanol |

Other Transformation Reactions and Functional Group Interconversions

Beyond hydrolysis, the functional groups present in this compound allow for a variety of other chemical transformations.

Transformations Involving the Ester Functionality

The ester group of this compound can undergo several other important reactions:

Transesterification: In the presence of an alcohol and an acid or base catalyst, the methyl ester can be converted to other esters. This reaction is an equilibrium process, and the use of a large excess of the new alcohol can drive the reaction to completion.

Amidation: The ester can react with amines to form the corresponding amides. This transformation typically requires heating or the use of a catalyst.

Reduction: The ester can be reduced to the corresponding primary alcohol, (6-chloro-3-nitropyridin-2-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Grignard Reaction: Reaction with Grignard reagents (RMgX) would lead to the formation of a tertiary alcohol after the addition of two equivalents of the Grignard reagent. The first equivalent would add to the ester to form a ketone intermediate, which would then react with a second equivalent of the Grignard reagent.

| Transformation | Reagents | Product Functional Group |

| Transesterification | R'OH, H⁺ or OR'⁻ | Ester (COOR') |

| Amidation | R'R''NH | Amide (CONR'R'') |

| Reduction | LiAlH₄ | Primary Alcohol (CH₂OH) |

| Grignard Reaction | 2 eq. RMgX | Tertiary Alcohol (CR₂OH) |

Reactions at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows for reactions such as N-oxide formation and quaternization.

Structural Modifications and Derivative Chemistry

Synthesis and Characterization of Novel Methyl 6-chloro-3-nitropicolinate Derivatives

The synthesis of novel derivatives from this compound can be approached through various strategies that target the different functional groups and positions on the pyridine (B92270) ring. These modifications are crucial for developing new compounds with tailored electronic and steric properties.

Variation of Halogen Substituents on the Pyridine Ring

The chlorine atom at the 6-position of the pyridine ring is a key site for synthetic modification. While specific studies on halogen exchange for this compound are not extensively documented, the principles of nucleophilic aromatic substitution on pyridine rings are well-established. The reactivity of substituents on the pyridine ring is influenced by the electron-deficient nature of the ring, particularly at the 2, 4, and 6-positions. researchgate.net This inherent reactivity allows for the displacement of the chloro group by other halogens (F, Br, I) using appropriate halide sources and reaction conditions, such as the Finkelstein reaction or related methods. The introduction of different halogens would modulate the electronic properties and the reactivity of that position for further transformations.

Introduction of Diverse Substituents at Other Pyridine Positions

The introduction of a variety of substituents at other positions on the pyridine ring can lead to a diverse library of derivatives. For instance, the synthesis of 6-chloro-3-nitro-8-(phenylthio)-2-[(phenylthio)methyl]imidazo[1,2-a]pyridine demonstrates a method where a phenylthioether moiety can be introduced. mdpi.com In a related context, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a key intermediate for quinoline (B57606) inhibitors, involves cyclization, nitration, and chlorination steps, showcasing the introduction of substituents on a related heterocyclic system. atlantis-press.com For this compound, the nitro group at the 3-position can be reduced to an amino group, which can then be further functionalized. The positions on the pyridine ring not occupied by the chloro, nitro, or ester groups could potentially undergo metallation followed by reaction with electrophiles to introduce new substituents.

A summary of potential synthetic modifications and the resulting derivatives is presented in the table below.

| Derivative Type | Synthetic Strategy | Potential Reagents | Target Position(s) |

| Halogen Exchange | Nucleophilic Aromatic Substitution | NaI, KBr, CsF | 6-position |

| Amination | Nucleophilic Aromatic Substitution | Various amines | 6-position |

| Thioetherification | Nucleophilic Aromatic Substitution | Thiophenols, Alkylthiols | 6-position |

| Amino Derivatives | Reduction of Nitro Group | Fe/HCl, H₂/Pd-C | 3-position |

| Functionalization of Amino Group | Acylation, Alkylation, etc. | Acyl chlorides, Alkyl halides | 3-position |

Exploration of Bridged and Fused Heterocyclic Systems Derived from Picolinates

The functional groups on this compound serve as handles for the construction of more complex bridged and fused heterocyclic systems. Bicyclic compounds can be categorized as fused, where two rings share an adjacent pair of atoms, or bridged, where the rings are connected by a bridge containing one or more atoms. slideshare.netlibretexts.orgmasterorganicchemistry.comyoutube.com

The synthesis of fused heterocycles is a significant area of organic chemistry, with methods available for creating a variety of ring systems. rsc.orgnih.govorganic-chemistry.orgresearchgate.net For example, a derivative of this compound could be envisioned to undergo an intramolecular cyclization to form a fused ring system. This could involve the reduction of the nitro group to an amine, followed by reaction with a suitable dielectrophile that also involves the ester group or the ortho position. The development of pyrimidoazepine derivatives through nucleophilic substitution on chloro-substituted precursors highlights a versatile synthetic method for forming polycyclic systems. nih.gov

Bridged heterocyclic systems, while less common, represent an interesting synthetic challenge. The stereochemistry of such systems is critical, often leading to exo-endo isomerism. slideshare.net The construction of a bridged system from a picolinate (B1231196) scaffold would likely involve a multi-step sequence designed to form a carbon or heteroatom bridge across the pyridine ring.

Comparative Reactivity Studies of Substituted Picolinate Esters

The reactivity of the methyl ester group in this compound is significantly influenced by the electronic effects of the substituents on the pyridine ring. In general, the reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution follows the order: acyl phosphates > thioesters > esters/carboxylic acids > amides > carboxylates. libretexts.org

A study on the hydrolytic stability of various substituted esters revealed that electron-withdrawing groups can affect the rate of hydrolysis. nih.gov For this compound, the strongly electron-withdrawing nitro group and the chloro group are expected to increase the electrophilicity of the carbonyl carbon of the ester, making it more susceptible to nucleophilic attack compared to an unsubstituted picolinate ester. This enhanced reactivity can be exploited for the synthesis of amides, hydrazides, and other ester derivatives under milder conditions.

The following table provides a hypothetical comparison of the relative reactivity of different substituted methyl picolinates towards a generic nucleophile.

| Methyl Picolinate Derivative | Substituents | Expected Relative Reactivity | Rationale |

| Methyl picolinate | None | Baseline | Reference compound |

| Methyl 6-chloropicolinate | 6-chloro | Higher | Electron-withdrawing effect of chlorine |

| Methyl 3-nitropicolinate | 3-nitro | Significantly Higher | Strong electron-withdrawing effect of the nitro group |

| This compound | 6-chloro, 3-nitro | Highest | Combined electron-withdrawing effects of both substituents |

| Methyl 6-amino-3-nitropicolinate | 6-amino, 3-nitro | Lower than the title compound | Electron-donating effect of the amino group counteracts the nitro group |

Strategies for Supramolecular Assembly with Picolinate Scaffolds

The picolinate scaffold is a valuable building block for the construction of supramolecular assemblies due to its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking. researchgate.netnih.gov Supramolecular self-assembly can lead to the formation of highly ordered architectures with emergent functions. rsc.org

Strategies for supramolecular assembly with picolinate scaffolds often involve the use of co-formers that can establish specific intermolecular interactions. For example, the co-crystallization of ethyl 2-picolinate with fumaric acid results in a supramolecular structure held together by O-H···N and C-H···O hydrogen bonds. researchgate.net The introduction of specific substituents onto the picolinate ring can be used to direct the assembly process and control the final architecture.

The use of self-assembling peptides is another powerful strategy for creating functional biomaterials. mdpi.comnih.govnih.gov A picolinate derivative could be conjugated to a self-assembling peptide sequence to create a hybrid material with unique properties. The picolinate moiety could act as a coordination site for metal ions or as a specific recognition element within the larger supramolecular structure.

Key strategies for supramolecular assembly involving picolinate scaffolds are summarized below.

| Assembly Strategy | Intermolecular Forces | Potential Architecture |

| Co-crystallization | Hydrogen bonding, π-stacking | Crystalline solids, co-crystals |

| Host-Guest Chemistry | van der Waals forces, hydrophobic interactions | Inclusion complexes |

| Coordination-Driven Self-Assembly | Metal-ligand coordination | Metallo-supramolecular cages, polymers |

| Peptide Self-Assembly | Hydrogen bonding, electrostatic interactions | Nanofibers, hydrogels |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationsigmaaldrich.comfda.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of methyl 6-chloro-3-nitropicolinate. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

Advanced 1D (¹H, ¹³C) and 2D NMR Experimentssigmaaldrich.comresearchgate.net

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, methyl 6-chloro-2-methylnicotinate, distinct signals corresponding to the different protons in the molecule are observed. chemicalbook.com For this compound, one would expect to see characteristic signals for the aromatic protons on the pyridine (B92270) ring and the methyl protons of the ester group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effects of the chloro and nitro substituents, as well as the ester group. The integration of these signals would confirm the number of protons in each environment, and the coupling patterns (splitting) would reveal the connectivity between adjacent protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms are also sensitive to their electronic environment. For instance, the carbonyl carbon of the ester group would appear at a significantly downfield chemical shift. In the ¹³C NMR spectrum of the related compound 2-chloro-6-nitrotoluene, characteristic peaks for the carbon atoms are observed, which aids in the structural confirmation. chemicalbook.com

2D NMR Experiments: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for more complex structural assignments. COSY experiments establish correlations between coupled protons, helping to trace out the spin systems within the molecule. HSQC experiments correlate proton signals with their directly attached carbon atoms, providing a powerful tool for assigning both ¹H and ¹³C spectra simultaneously. These advanced experiments are invaluable for confirming the precise substitution pattern on the pyridine ring.

Elucidation of Regio- and Stereoisomers

NMR spectroscopy is particularly crucial in distinguishing between different regioisomers that may be formed during the synthesis of this compound. For example, the position of the nitro group relative to the chlorine atom and the ester group can be definitively determined by analyzing the coupling patterns and chemical shifts in the ¹H and ¹³C NMR spectra. The presence of long-range couplings can also provide valuable information about the relative positions of substituents on the aromatic ring. While this compound does not possess any chiral centers and therefore does not exhibit stereoisomerism, NMR is a fundamental tool for analyzing stereoisomers in related molecules.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patternsresearchgate.netnih.gov

Mass spectrometry is an indispensable analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation behavior upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. fda.govchemrxiv.orgijpsm.com This accurate mass measurement allows for the unambiguous determination of the molecular formula of this compound (C₇H₅ClN₂O₄). sigmaaldrich.com The high resolving power of HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass analyzers, enables the differentiation of compounds with the same nominal mass but different elemental compositions. nih.gov

The isotopic pattern of the molecular ion peak is also a key diagnostic feature. The presence of a chlorine atom in this compound will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak (M+), corresponding to the natural abundance of the ³⁷Cl isotope.

Coupled Techniques: LC-MS and GC-MS for Purity and Reaction Monitoringresearchgate.netnih.gov

Coupling chromatographic separation techniques with mass spectrometry provides a powerful platform for analyzing complex mixtures and monitoring the progress of chemical reactions.

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is a versatile technique used for the analysis of a wide range of organic compounds. researchgate.netmdpi.com In the context of this compound, LC-MS can be used to assess the purity of the synthesized compound by separating it from any starting materials, byproducts, or impurities. mdpi.com The mass spectrometer detector provides mass information for each separated component, allowing for their identification. The use of a suitable stationary phase, such as C18, and an appropriate mobile phase is crucial for achieving good separation. umb.edu

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is another powerful tool for the analysis of volatile and thermally stable compounds. researchgate.net While the volatility of this compound would need to be considered, GC-MS can provide excellent separation and sensitive detection. The fragmentation patterns observed in the electron ionization (EI) mass spectra can be used to confirm the structure of the compound and to identify any related impurities. For example, the analysis of crude reaction mixtures from Friedel–Crafts acylation by GC/MS allows for the unambiguous identification of different regioisomers. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysisfda.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. For instance, strong absorptions would be expected for the C=O stretching vibration of the ester group (typically in the range of 1735-1750 cm⁻¹), the asymmetric and symmetric stretching vibrations of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), and the C-Cl stretching vibration. The IR spectrum of the related compound methyl 4-chloro-3-nitrobenzoate shows characteristic peaks that aid in its identification. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net While strong IR bands are associated with vibrations that cause a change in the dipole moment, strong Raman bands arise from vibrations that cause a change in the polarizability of the molecule. For this compound, the symmetric stretching vibration of the nitro group and the vibrations of the aromatic ring are expected to give rise to strong signals in the Raman spectrum. The Raman spectrum of 4-chloro-3-nitrotoluene (B146361) provides a useful reference for the expected vibrational modes. chemicalbook.com The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule, aiding in its structural confirmation.

Interactive Data Tables

¹H NMR Data (Predicted for this compound)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.3-8.5 | d | 1H | Aromatic Proton |

| ~7.8-8.0 | d | 1H | Aromatic Proton |

| ~3.9-4.0 | s | 3H | Methyl Protons (-OCH₃) |

Note: This is a predicted spectrum. Actual values may vary.

¹³C NMR Data (Predicted for this compound)

| Chemical Shift (ppm) | Assignment |

| ~163-165 | C=O (Ester) |

| ~150-155 | Aromatic C-NO₂ |

| ~145-150 | Aromatic C-Cl |

| ~120-140 | Aromatic CH |

| ~53-55 | -OCH₃ |

Note: This is a predicted spectrum. Actual values may vary.

IR Spectroscopy Data (Predicted for this compound)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 1735-1750 | C=O Stretch | Ester |

| ~1530 | Asymmetric NO₂ Stretch | Nitro |

| ~1350 | Symmetric NO₂ Stretch | Nitro |

| ~1100-1300 | C-O Stretch | Ester |

| ~700-800 | C-Cl Stretch | Chloro |

Note: This is a predicted spectrum. Actual values may vary.

X-ray Diffraction (XRD) for Solid-State Structural Determination

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be generated. From this map, the positions of individual atoms can be determined with high precision.

While specific crystallographic data for this compound is not found in the reviewed literature, an analysis of a related compound, Methyl 4-chloro-3-nitrobenzoate , provides a clear example of the type of data obtained from an XRD experiment. nih.gov In the study of this molecule, researchers were able to determine its crystal system, space group, unit cell dimensions, and the dihedral angle between the nitro group and the phenyl ring, which was found to be 45.4(1)°. nih.gov Such information is vital for understanding steric and electronic effects within the molecule. The molecules were observed to be linked by C—H···O interactions. nih.gov

Illustrative Crystal Data for a Related Compound: Methyl 4-chloro-3-nitrobenzoate nih.gov

Chromatographic Separations for Compound Isolation and Purity Assessment

Chromatographic techniques are essential in synthetic chemistry for separating a target compound from unreacted starting materials, byproducts, and other impurities. They are also used to assess the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are two of the most powerful and widely used chromatographic methods. mdpi.comptfarm.pl

HPLC is a technique used to separate, identify, and quantify each component in a mixture. It relies on a liquid mobile phase to carry the sample through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the differential interactions of the sample components with the stationary phase. For compounds like this compound, which are pyridine derivatives, reversed-phase HPLC (RP-HPLC) is a common approach. helixchrom.comhelixchrom.com

In a typical RP-HPLC setup, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase (e.g., a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol). ptfarm.pl Components are separated based on their hydrophobicity; less polar compounds interact more strongly with the C18 column and elute later, while more polar compounds elute earlier. The method can be fine-tuned by adjusting the mobile phase composition, pH, and flow rate. helixchrom.com Detection is commonly performed using an ultraviolet (UV) detector, as chromophores like the nitropyridine ring in the target molecule absorb UV light at specific wavelengths. sielc.com

Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that offers significant improvements in resolution, speed, and sensitivity. mdpi.comptfarm.pl UPLC systems operate at much higher pressures (up to 15,000 psi) and use columns packed with smaller particles (typically sub-2 µm). ptfarm.plnih.gov This allows for faster separation times and a reduction in solvent consumption while providing sharper and more resolved peaks. nih.gov

Illustrative Table of Typical Chromatographic Parameters for Pyridine Derivatives

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering insights into electron distribution, molecular geometry, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. A DFT study of Methyl 6-chloro-3-nitropicolinate would typically begin by optimizing the molecule's three-dimensional geometry to find its most stable conformation (lowest energy state). Such calculations have been performed for related substituted pyridines, like 2-Chloro-6-methoxy-3-nitropyridine, using basis sets such as 6-31+G(d,p) to determine structural parameters like bond lengths and angles. researchgate.net For a similar compound, 6-chloroquinoline (B1265530), DFT calculations with the B3LYP method and a 6-311++G(d,p) basis set were used to obtain a stable molecular geometry. dergipark.org.tr

A DFT analysis of this compound would yield crucial data on its electronic properties, including the distribution of electron density and the Mulliken atomic charges. This information helps identify which atoms in the molecule are electron-rich or electron-deficient, providing clues about its reactivity. For instance, in a study of chloro and nitro indolinone derivatives, DFT was used to analyze atomic charges, revealing significant negative charges on oxygen and nitrogen atoms, indicating their role in potential interactions. nih.gov

Table 1: Illustrative Data from a Hypothetical DFT Optimization of this compound (Note: The following data is for illustrative purposes to show the output of a typical DFT calculation and is not based on actual research findings for this specific molecule.)

| Parameter | Description | Example Value |

|---|---|---|

| Optimized Bond Length (e.g., C-Cl) | The calculated distance between the Carbon and Chlorine atoms in the lowest energy structure. | e.g., 1.75 Å |

| Optimized Bond Angle (e.g., O-N-O) | The calculated angle formed by the atoms of the nitro group. | e.g., 125.0° |

| Mulliken Charge on Nitrogen (Nitro Group) | The calculated partial atomic charge on the nitrogen atom of the NO₂ group. | e.g., +0.16 e |

| Dipole Moment | A measure of the overall polarity of the molecule. | e.g., 4.5 Debye |

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. nih.gov For nitroaromatic compounds, the LUMO energy (ELUMO) is often considered an important indicator of their mutagenicity, as it relates to the compound's ability to accept an electron. nih.gov

A computational study of this compound would calculate the energies of these orbitals. The analysis would reveal the spatial distribution of the HOMO and LUMO across the molecule, identifying the likely sites for nucleophilic and electrophilic attack. For example, in studies of similar compounds, the HOMO is often located on the aromatic ring, while the electron-withdrawing nitro group typically contributes significantly to the LUMO. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations typically focus on a static, lowest-energy structure, molecules are dynamic systems that vibrate and rotate at room temperature. Molecular Dynamics (MD) simulations are a computational method used to model the physical movement of atoms and molecules over time. arxiv.org An MD simulation provides detailed information on the conformational flexibility and structural dynamics of a compound. nih.gov

For this compound, MD simulations could be used to explore its different possible conformations, particularly the rotation around the single bonds connecting the methyl ester group to the pyridine (B92270) ring. The simulation would track the atomic positions over a set period, allowing for the analysis of conformational stability and the transitions between different shapes. This type of analysis is essential for understanding how the molecule might interact with biological targets, such as proteins or DNA. arxiv.orgnih.gov Although specific MD studies on this compound were not identified, the methodology is widely applied in computational toxicology and drug design. arxiv.org

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computational model. These predictions include infrared (IR) frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis absorption spectra.

For instance, a study on 6-chloroquinoline demonstrated that DFT calculations could accurately predict its vibrational modes (FT-IR) and NMR chemical shifts (¹H and ¹³C). dergipark.org.tr Similarly, for 2-Chloro-6-methoxy-3-nitropyridine, vibrational frequencies were calculated using DFT and ab-initio methods. researchgate.net Applying this to this compound, a theoretical IR spectrum could be generated, and the vibrational modes corresponding to specific functional groups (e.g., C=O stretch of the ester, N-O stretches of the nitro group, C-Cl stretch) could be assigned. This provides a powerful tool for interpreting experimental spectra.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the chemical structure of a series of compounds with a specific activity, such as chemical reactivity or toxicity. These models are built by finding a statistical relationship between calculated molecular properties (descriptors) and the observed activity.

No specific QSAR studies featuring this compound were found. However, QSAR studies on broader classes of nitroaromatic compounds are common, particularly for predicting toxicity or mutagenicity. nih.gov These studies have identified several key descriptors that are often important for the activity of nitroaromatics. These descriptors include:

Hydrophobicity (log P): This describes how well a compound dissolves in fats versus water and is crucial for understanding how it might be transported and distributed in biological systems. aimspress.com

LUMO Energy (ELUMO): As mentioned earlier, the energy of the lowest unoccupied molecular orbital is often related to the compound's ability to undergo reduction, a key step in the mechanism of toxicity for many nitroaromatics. nih.gov

Dipole Moment and Atomic Charges: These electrostatic properties can influence how a molecule interacts with polar biological macromolecules.

A QSAR study involving this compound would require experimental data on a series of related picolinate (B1231196) derivatives. Computational methods would then be used to calculate a wide range of descriptors for each molecule in the series. Finally, statistical methods would be employed to build a mathematical model that could predict the activity of new, untested compounds based on their calculated descriptors.

Applications in Advanced Organic Synthesis and Materials Science Non Biological

Role as a Versatile Building Block in Complex Organic Synthesis

The primary potential of Methyl 6-chloro-3-nitropicolinate lies in its utility as a scaffold for constructing more complex molecules. The reactivity of its functional groups can be selectively addressed to build molecular complexity in a controlled manner.

Table 2: Potential Synthetic Transformations of this compound

| Functional Group | Position | Potential Reactions | Resulting Functionality |

|---|---|---|---|

| Chloro Group | 6 | Nucleophilic Aromatic Substitution (SNAr), Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) | Introduction of C, N, O, or S-based substituents |

| Nitro Group | 3 | Reduction | Amine group (-NH₂) |

| Methyl Ester | 2 | Hydrolysis, Amidation, Reduction | Carboxylic acid, Amide, Primary alcohol |

| Pyridine (B92270) Ring | - | Metal Coordination | Ligand for catalysis |

Nitrogen-containing heterocycles are foundational structures in pharmaceuticals, agrochemicals, and materials science. yale.educlockss.org this compound is an ideal starting material for synthesizing fused heterocyclic systems.

The most probable synthetic route involves the sequential modification of the nitro and chloro groups.

Reduction of the Nitro Group: The nitro group at the 3-position can be selectively reduced under standard conditions (e.g., using SnCl₂, Fe/HCl, or catalytic hydrogenation) to yield Methyl 3-amino-6-chloropicolinate. This transformation introduces a nucleophilic amino group ortho to the methyl ester.

Intramolecular Cyclization: The resulting 3-amino group can undergo intramolecular cyclization with the adjacent methyl ester or its derivatives to form bicyclic lactams (e.g., pyrido[3,2-b]pyridinones).

Intermolecular Condensation: Alternatively, the newly formed amine can act as a nucleophile to react with a wide range of bifunctional electrophiles, leading to the formation of various fused heterocycles such as imidazopyridines, triazolopyridines, or pyrazinopyridines. The chlorine atom at the 6-position can subsequently be used for further functionalization.

The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities for specialized applications, such as pharmaceuticals and agrochemicals. The multiple reactive sites of this compound allow for its use as a key intermediate in multi-step syntheses.

For instance, the chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyridine nitrogen and the nitro group. This allows for the facile introduction of various nucleophiles (amines, alkoxides, thiolates). Furthermore, the chlorine atom can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of carbon-carbon or carbon-heteroatom bonds. This synthetic handle is crucial for assembling complex molecular frameworks often found in bioactive molecules.

Utilization in the Development of New Synthetic Reagents

While there is no direct evidence of its use, this compound could theoretically be incorporated into larger molecular systems to create novel synthetic reagents. For example, its structure could be tethered to a solid-phase support, allowing its use as a building block in combinatorial chemistry to generate libraries of pyridine-based compounds. The chloro group would serve as the reactive site for attachment to a resin, while the other positions could be modified in subsequent synthetic steps.

Integration into Novel Catalytic Systems

Pyridine and its derivatives are among the most common ligands in coordination chemistry and catalysis due to the ability of the nitrogen lone pair to coordinate with metal centers. The picolinate (B1231196) moiety (a pyridine-2-carboxylate) is a well-known bidentate chelating ligand. It is plausible that this compound could be transformed into a ligand for catalytic applications. By reducing the nitro group to an amine and potentially substituting the chloro group, a multifunctional ligand could be created. Such ligands could be used to tune the electronic and steric properties of a metal catalyst, influencing its activity and selectivity in various organic transformations.

Exploration in Polymer Science and Functional Materials Chemistry

The application of this compound in polymer science is speculative but conceivable. To be integrated into a polymer, a molecule must typically be bifunctional to allow for chain formation. This compound could be converted into such a monomer through a series of transformations. For example:

Reduction of the nitro group to an amine.

Hydrolysis of the methyl ester to a carboxylic acid.

Nucleophilic substitution of the chloro group with a hydroxyl or amino group.

These transformations would yield a di- or tri-functional monomer that could be used in the synthesis of specialty polyamides, polyesters, or polyethers. The inherent rigidity and aromaticity of the pyridine ring could impart desirable thermal stability and specific electronic properties to the resulting polymer, making it a candidate for functional materials used in electronics or specialty coatings.

Environmental Fate and Abiotic Degradation Mechanisms

Photodegradation Pathways in Environmental Matrices

Photodegradation, the breakdown of compounds by light, is a significant pathway for the transformation of many organic molecules in the environment. For Methyl 6-chloro-3-nitropicolinate, with its nitroaromatic and chlorinated pyridine (B92270) structure, this process is of particular importance.

The absorption of ultraviolet (UV) radiation can lead to the excitation of electrons within the this compound molecule, potentially leading to the cleavage of chemical bonds. The nitro group (NO₂) and the chlorine atom (Cl) are key chromophores that absorb UV light. The direct photolysis of nitroaromatic compounds in aqueous solutions has been shown to proceed via a nitro-nitrite intramolecular rearrangement. nih.gov This process can lead to the formation of various reactive intermediates. Furthermore, in natural waters, the presence of substances like nitrate and nitrite ions can indirectly influence photodegradation by producing hydroxyl radicals (•OH) upon irradiation, which are highly reactive and can oxidize a wide range of organic compounds. nih.govacs.org The photolysis of nitrate, in particular, is a known source of •OH in sunlit waters. acs.orgrsc.org

While specific studies on this compound are not publicly available, the photolytic transformation of related compounds provides insight into potential products. For nitroaromatic compounds, photolysis can lead to the formation of nitrophenols, nitrohydroquinone, and other aromatic intermediates, as well as the release of nitrite and nitrate ions into the aqueous solution. nih.gov The photolysis of solid nitroaromatic compounds has also been shown to produce nitrous acid (HONO) and nitrogen oxides (NOx). acs.org For pyridine-based herbicides like haloxyfop-methyl, photodegradation in water can lead to the formation of the corresponding acid (haloxyfop), pyridinol, pyridinone, and phenol derivatives. scirp.org Therefore, it is plausible that the photodegradation of this compound could yield products such as 6-chloro-3-nitropicolinic acid (from ester hydrolysis), hydroxylated derivatives (from dechlorination or nitro group substitution), and potentially ring-cleavage products under prolonged irradiation. The degradation of pyridinedicarboxylic acids, which are structurally related, can be initiated by microbial action to form hydroxylated intermediates that are then susceptible to photodegradation. nih.gov

Hydrolytic Stability and Kinetics in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The stability of this compound in aqueous environments will largely depend on the susceptibility of its ester and chloro-pyridine functionalities to this process.

The methyl ester group of the molecule can undergo hydrolysis to yield the corresponding carboxylic acid, 6-chloro-3-nitropicolinic acid, and methanol (B129727). This reaction is typically catalyzed by acids or bases. google.com The rate of ester hydrolysis is dependent on pH and temperature. For example, the herbicide haloxyfop-methyl, which also contains a methyl ester, undergoes rapid hydrolysis in soil with half-lives of a few hours. acs.orgnih.gov While this is biologically mediated, it highlights the potential lability of the ester linkage. The hydrolysis of pyridine carboxylic acid esters is a known process, and in the presence of water, pyridine-2,6-dicarbonyl dichloride readily hydrolyzes to pyridine-2,6-dicarboxylate. mdpi.com

The chlorine atom attached to the pyridine ring can also be subject to nucleophilic substitution by a hydroxyl group, a process known as hydrolytic dechlorination. However, 2-chloropyridine is generally not expected to undergo significant hydrolysis under typical environmental conditions due to the lack of activating functional groups. nih.gov The hydrolysis of chloropyridines can be facilitated under more extreme conditions, such as in supercritical water. ntnu.no The rate of hydrolysis of chloro-substituted pyridones has been shown to be influenced by the electronic properties of the pyridine ring. nih.gov

Adsorption and Desorption Behavior in Soil and Sediment Systems

The mobility and bioavailability of this compound in the environment are heavily influenced by its adsorption and desorption characteristics in soil and sediment. These processes are controlled by the physicochemical properties of both the compound and the soil/sediment matrix.

Key factors influencing the sorption of organic compounds in soil include soil organic matter content, clay content and type, pH, and cation exchange capacity. mdpi.comnih.govresearchgate.netdoaj.orgscite.ai For picolinic acid derivatives, it is expected that both the pyridine ring and the ester and nitro functional groups will play a role in the interaction with soil surfaces. The sorption of the picolinic acid derivative, chromium(III)-picolinate, has been investigated in different soil types. Generally, organic contaminants can be retained in soils through various mechanisms, including partitioning into soil organic matter and adsorption to mineral surfaces. nih.gov The presence of the nitro group may also lead to specific interactions with clay minerals. fao.org The adsorption of another picolinic acid derivative, 4-amino-3,5,6-trichloropicolinic acid, has been studied in relation to its herbicidal activity and soil leaching characteristics. nih.gov

The following table illustrates typical soil properties that would influence the adsorption-desorption of an organic compound like this compound.

| Soil Property | Influence on Adsorption |

| Organic Matter Content | Generally, higher organic matter content leads to increased adsorption of non-polar organic compounds through partitioning. |

| Clay Content and Type | Clay minerals provide a large surface area for adsorption. The type of clay (e.g., montmorillonite, kaolinite) influences the strength of interaction. |

| Soil pH | pH can affect the surface charge of soil colloids and the speciation of the compound, influencing electrostatic interactions. mdpi.com |

| Cation Exchange Capacity (CEC) | High CEC indicates a greater capacity of the soil to retain positively charged ions, which can be relevant if the compound can become protonated. |

Volatilization and Atmospheric Transport Studies

Volatilization is the process by which a substance evaporates from soil or plant surfaces into the atmosphere. The potential for volatilization of this compound is determined by its vapor pressure and Henry's Law constant, as well as environmental factors such as temperature, wind speed, and soil moisture. nih.govepa.gov

Pesticides with low to moderate vapor pressures are considered semi-volatile and can enter the atmosphere after application. copernicus.orgnih.gov Once in the atmosphere, they can be transported over short or long distances, depending on their persistence and partitioning between the gas and particle phases. nih.govresearchgate.netcopernicus.org The atmospheric lifetime of a compound is often determined by its reaction with hydroxyl radicals. copernicus.org While specific data for this compound is unavailable, the presence of a chlorinated and nitrated aromatic ring suggests it would have a relatively low volatility. However, even compounds with low vapor pressure can be subject to atmospheric transport if they are persistent and adsorb to atmospheric particles. copernicus.org

Computational Prediction of Environmental Persistence (Non-Biological)

In the absence of experimental data, computational models can be used to predict the environmental fate and persistence of chemical compounds. These models use the chemical structure of a molecule to estimate its physicochemical properties and degradation rates.

Quantitative Structure-Activity Relationship (QSAR) models and other computational tools can predict properties such as vapor pressure, water solubility, and soil adsorption coefficients (Koc). nih.gov These models can also estimate the rates of key degradation processes like photolysis and hydrolysis. For instance, the persistence of a compound can be predicted based on its susceptibility to reaction with atmospheric hydroxyl radicals. copernicus.org Computational chemistry methods, such as Density Functional Theory (DFT), can be used to study the stability and reactivity of molecules, providing insights into their potential degradation pathways. nih.gov While these predictions are valuable for initial risk assessment, they need to be validated with experimental data. A web-based platform, BiodegPred, has been developed to predict the biodegradability and toxicity of chemical compounds based on their structure. nih.gov

Research Gaps and Future Academic Directions

Development of More Sustainable and Green Synthetic Routes

The conventional synthesis of substituted pyridines often involves multi-step procedures with harsh reagents and the generation of significant waste. The development of more sustainable and environmentally friendly synthetic methods for producing Methyl 6-chloro-3-nitropicolinate and its derivatives is a critical area for future research.

Current synthetic strategies for related pyridine (B92270) derivatives often rely on traditional condensation and cycloaddition reactions. acs.org Future research should focus on the application of green chemistry principles to the synthesis of this compound. This includes the use of:

Eco-friendly Catalysts: Investigating the use of reusable and non-toxic catalysts, such as activated fly ash, to facilitate the synthesis could significantly reduce the environmental impact. bhu.ac.in

Alternative Solvents: Exploring the use of greener solvents or even solvent-free reaction conditions can minimize volatile organic compound (VOC) emissions.

One-Pot Syntheses: Designing one-pot, multi-component reactions would enhance efficiency by reducing the number of intermediate purification steps, saving time, energy, and resources. acs.org

Microwave and Ultrasound-Assisted Synthesis: The application of non-conventional energy sources like microwave irradiation and ultrasound can often lead to shorter reaction times, higher yields, and cleaner reaction profiles. bhu.ac.in

Unexplored Reaction Pathways and Novel Mechanistic Insights

The reactivity of this compound is largely dictated by the interplay of its functional groups. The electron-withdrawing nature of the nitro group and the chloro substituent activates the pyridine ring for nucleophilic aromatic substitution (SNAr). While the general mechanism of SNAr reactions on activated aryl halides is well-established, the specific nuances for this substrate remain largely unexplored. ambeed.com

Future mechanistic studies could focus on:

Kinetics and Thermodynamics: Detailed kinetic and thermodynamic studies of nucleophilic substitution at the C6 position (displacement of the chloro group) with various nucleophiles would provide a quantitative understanding of its reactivity.

Regioselectivity: Investigating the regioselectivity of reactions, especially when multiple reactive sites are present in a derivative, is crucial for predictable synthetic outcomes.

Intermediate Characterization: The isolation and characterization of reaction intermediates, such as Meisenheimer complexes, would offer direct evidence for the proposed reaction pathways. ambeed.com

Catalytic Transformations: Exploring novel catalytic systems that can selectively activate specific positions on the molecule for functionalization would be a significant advancement.

A deeper understanding of the reaction mechanisms will enable chemists to design more efficient and selective synthetic transformations, expanding the utility of this compound as a versatile building block.

Advanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry offers powerful tools to predict and understand the chemical behavior of molecules like this compound without the need for extensive experimental work. Density Functional Theory (DFT) studies have been successfully applied to understand the properties of nitropyridine derivatives in general. vulcanchem.com

Future computational investigations could be directed towards:

Molecular Geometry and Electronic Properties: DFT calculations can provide precise information about the molecule's three-dimensional structure, bond lengths, bond angles, and electronic properties such as molecular electrostatic potential and frontier molecular orbitals. This information is fundamental to understanding its reactivity.

Reaction Pathway Analysis: Computational modeling can be used to map out the potential energy surfaces of various reactions, identifying transition states and calculating activation barriers. This can help in predicting the feasibility of a proposed reaction and understanding its mechanism at a molecular level.

Spectroscopic Predictions: Calculating theoretical NMR, IR, and UV-Vis spectra can aid in the experimental characterization of this compound and its derivatives.

Structure-Property Relationships: By systematically modifying the structure of the molecule in silico and calculating the resulting properties, it is possible to establish quantitative structure-property relationships (QSPRs). This can guide the design of new derivatives with desired characteristics.

Advanced computational models can accelerate the discovery of new reactions and applications for this compound by providing predictive insights into its chemical behavior.

Synthesis of Highly Functionalized and Structurally Diverse Derivatives

The synthetic potential of this compound as a scaffold for creating a library of highly functionalized and structurally diverse derivatives is a promising area for future research. The presence of the chloro, nitro, and ester groups provides multiple handles for chemical modification.

Key strategies for derivatization could include:

Nucleophilic Aromatic Substitution: The chlorine atom at the C6 position is a prime site for substitution with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the introduction of various functional groups and the construction of more complex molecular architectures.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This opens up a different set of possibilities for derivatization.

Modification of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions. Alternatively, the ester can be reduced to an alcohol.

The systematic exploration of these derivatization strategies will lead to the creation of a diverse collection of novel compounds with potentially interesting properties and applications.

Innovative Non-Biological Applications in Emerging Fields

While the derivatives of similar pyridine compounds have been investigated for biological activity, the non-biological applications of this compound and its derivatives remain a largely unexplored frontier. The unique electronic and structural features of this compound suggest its potential utility in various emerging fields.

Future research could explore its application in:

Materials Science: The pyridine ring, especially when functionalized, can act as a ligand for metal ions, suggesting the potential for creating coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic, sensing, or gas storage properties. The nitro group can also be a precursor for materials with specific optical or electronic properties.

Functional Dyes and Pigments: The chromophoric nature of the nitropyridine system could be exploited in the design and synthesis of novel dyes and pigments with tailored absorption and emission characteristics.

Agrochemicals: While related compounds are used as intermediates for insecticides, further derivatization could lead to new classes of herbicides or fungicides.

Polymer Chemistry: The functional groups on this compound could be used to incorporate this moiety into polymer backbones or as pendant groups, potentially imparting specific properties such as thermal stability, flame retardancy, or altered solubility to the resulting polymer.

By thinking beyond the traditional applications, researchers can unlock the full potential of this compound in the development of new materials and technologies.

Q & A

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- Methodology : Perform DFT calculations (e.g., Gaussian, ORCA) to map electron density distributions and identify reactive sites. Compare with experimental data (e.g., X-ray structures refined via SHELXL, ) to validate models. Solvent effects can be simulated using COSMO-RS .

Q. What experimental designs resolve contradictions between spectroscopic and crystallographic data?

- Methodology : If NMR suggests conformational flexibility (e.g., rotamers) but crystallography shows a single conformation, conduct variable-temperature NMR or NOESY to detect dynamic behavior. For SHELX-refined structures ( ), validate thermal displacement parameters to rule out disorder .

Methodological Quality Assurance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.